ethyl (2E)-2-methylpenta-2,4-dienoate
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Overview
Description
Ethyl (2E)-2-methylpenta-2,4-dienoate is an organic compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various organic compounds. The compound is also known as methylpentadienoate, and its chemical formula is C8H12O2.
Scientific Research Applications
Synthesis of Functionalized Compounds
Ethyl (2E)-2-methylpenta-2,4-dienoate serves as a precursor in the synthesis of functionalized compounds. For instance, its reaction with salicylic aldehydes in the presence of DBU catalysis facilitates the formation of functionalized 2H-1-chromenes with good yields and diastereoselectivities in some cases. This method provides a versatile approach for the synthesis of chromene derivatives, which are of interest due to their pharmacological properties (Gui‐Ling Zhao, Yong‐Ling Shi, M. Shi, 2005).
Building Blocks for Cycloaddition Reactions
This compound is also instrumental in cycloaddition reactions. For example, it undergoes Diels–Alder reactions to form multiply substituted cyclohexenes. Such reactions are crucial for building complex molecular scaffolds, including those used in the synthesis of oseltamivir, showcasing its utility in synthesizing biologically relevant molecules (Szu-Han Chen, Che-Hsuan Chang, Jim-Min Fang, 2016).
Reactions Involving C-C Single-Bond Cleavage
Additionally, this compound undergoes acylative C-C single-bond cleavage under specific conditions, leading to the formation of ethyl 2-(2-oxoalkyl)acrylate or self-cyclization to produce 5,5-disubstituted 3-methylenetetrahydrofuran-2-ones. These reactions open avenues for creating various cyclic and acyclic structures, demonstrating its versatility in organic synthesis (C. Kuroda, Naoko Mitsumata, C. Tang, 1996).
Polymerization and Material Science
In the field of polymerization and material science, this compound is utilized as a monomer for copolymerization processes. It plays a significant role in developing new polymeric materials with potential applications ranging from industrial to biomedical fields (J. Santos, M. Ribeiro, M. Portela, H. Cramail, A. Deffieux, A. Antiñolo, A. Otero, S. Prashar, 2002).
Novel Reactions and Methodologies
Novel methodologies involving this compound have been developed, such as its use in unexpected [3+2] cycloaddition reactions, showcasing its utility in synthesizing complex heterocycles (M. Bourhis, J. Vercauteren, 1994). Moreover, its involvement in acylative reactions and self-cyclization under Ritter conditions highlights its versatility in facilitating a range of synthetic transformations (C. Kuroda, Naoko Mitsumata, C. Tang, 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (2E)-2-methylpenta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4,6H,1,5H2,2-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGCEPJTMUOFDX-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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